钙调蛋白 (CaM) 拮抗效能对比
E6 小檗胺(小檗胺对硝基苯甲酸酯)是一种强效钙调蛋白拮抗剂,Ki 值为 0.95 μM,可抑制钙调蛋白依赖的肌球蛋白轻链激酶(MLCK)活性 。相比之下,其衍生物 O-(4-乙氧基丁基)小檗胺(EBB)的 Ki 值约为 8 μM [1],而结构类似物粉防己碱(TET)在抑制钙内流方面表现出约 8 倍的效能优势(IC50 = 25 μM vs. 200 μM)[2]。
| Evidence Dimension | Calmodulin Inhibition Potency (Ki / IC50) |
|---|---|
| Target Compound Data | E6 Berbamine Ki = 0.95 μM |
| Comparator Or Baseline | EBB (O-(4-ethoxyl-butyl)-berbamine) Ki = ~8 μM; Tetrandrine (TET) IC50 = 25 μM (Ca2+ entry) |
| Quantified Difference | E6 berbamine has ~8.4-fold higher affinity for CaM than EBB; TET is ~8-fold more potent than berbamine in inhibiting Ca2+ entry. |
| Conditions | In vitro calmodulin-dependent MLCK activity assay; HL-60 cells TSG-induced Ca2+ entry assay. |
Why This Matters
对于以钙调蛋白或钙信号通路为靶点的研究,E6 小檗胺比天然小檗胺和 EBB 衍生物提供更高的靶点结合亲和力,使研究人员能选择具有不同效能特征的化合物来构建构效关系系列。
- [1] Hu J, et al. A derivative of bisbenzylisoquinoline alkaloid is a new and potential calmodulin antagonist. Biochem Biophys Res Commun. 1992;187(2):773-779. View Source
- [2] Leung YM, et al. Effects of tetrandrine and closely related bis-benzylisoquinoline derivatives on cytosolic Ca2+ in human leukaemic HL-60 cells. Br J Pharmacol. 1996;119(8):1663-1670. View Source
